17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide

説明

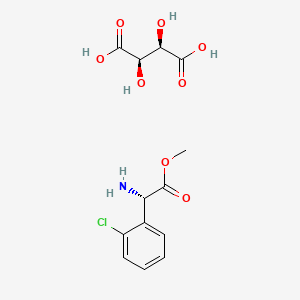

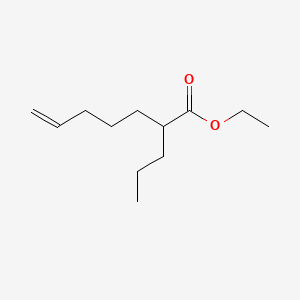

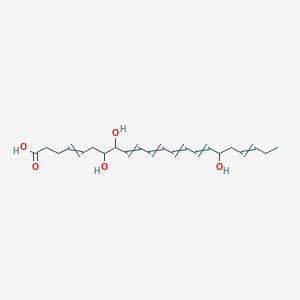

17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide is a lipophilic analog of 17-trifluoromethylphenyl trinor PGF2α . It is anticipated to be a potent and selective agonist of the FP receptor, with potential applications in glaucoma and luteolysis .

Synthesis Analysis

Ethyl amides of PGs can serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid . Investigations have shown that 17-phenyl trinor PGF2alpha ethyl amide is converted by an amidase enzymatic activity in the human cornea to yield the corresponding free acid .Molecular Structure Analysis

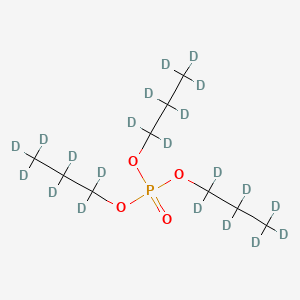

The molecular formula of 17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide is C26H36F3NO4 . The SMILES representation isO [C@@H] (CCC1=CC=CC (C (F) (F)F)=C1)/C=C/ [C@H]2 [C@H] (O)C [C@H] (O) [C@@H]2C/C=C\\CCCC (NCC)=O . Chemical Reactions Analysis

As a prostaglandin derivative, it acts through the FP receptor, causing smooth muscle contraction and exhibiting potent luteolytic activity .Physical And Chemical Properties Analysis

The compound has a formula weight of 483.6 . It is soluble in DMF (25 mg/ml), DMSO (50 mg/ml), and Ethanol (50 mg/ml). In PBS (pH 7.2), its solubility is .15 mg/ml .科学的研究の応用

Ocular Hypotensive Effects

The research indicates that analogs of prostaglandin F2alpha, such as PhXA41 and PhXA34, demonstrate significant ocular hypotensive effects, making them potential candidates for the treatment of conditions like glaucoma and ocular hypertension. These substances function by increasing uveoscleral outflow without significantly affecting other parameters of aqueous humor dynamics, resulting in a reduction in intraocular pressure (IOP). Studies have shown that these compounds can reduce IOP by a significant margin, lasting for a considerable duration after each dose, indicating their potential for once-a-day glaucoma medication (Toris, Camras, & Yablonski, 1993; Camras et al., 1992).

Influence on Aqueous Dynamics

Further research has delved into the effects of prostaglandin F2alpha analogs like PhXA41 (Latanoprost) on aqueous dynamics in the human eye. The studies suggest that these substances enhance the egress of aqueous humor via major outflow pathways, contributing to their ocular hypotensive effect. Moreover, these compounds have been well tolerated in subjects with minimal side effects, bolstering their promise for chronic glaucoma treatment. The lack of significant impact on blood-aqueous barrier or the accuracy of fluorophotometry further supports their safety profile (Ziai et al., 1993; Lusky et al., 1997).

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36F3NO4/c1-2-30-25(34)11-6-4-3-5-10-21-22(24(33)17-23(21)32)15-14-20(31)13-12-18-8-7-9-19(16-18)26(27,28)29/h3,5,7-9,14-16,20-24,31-33H,2,4,6,10-13,17H2,1H3,(H,30,34)/b5-3-,15-14+/t20-,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKKMIWGFNMQJQ-JZFYYOKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)

![3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione](/img/structure/B579877.png)

![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)